3-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octane
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Overview
Description
3-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octane is a complex organic compound that features a bicyclic structure with a morpholine moiety. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The 8-azabicyclo[3.2.1]octane scaffold is central to many biologically active molecules, making it a significant target for synthetic and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic structure from acyclic starting materials that contain the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthetic routes. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
3-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to neurotransmitter systems due to its structural similarity to tropane alkaloids.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: It can be used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets such as neurotransmitter receptors. The compound’s bicyclic structure allows it to fit into receptor sites, modulating their activity. This interaction can influence various biological pathways, making it a valuable tool in pharmacological research .
Comparison with Similar Compounds
Similar Compounds
Tropane: Shares the 8-azabicyclo[3.2.1]octane scaffold but lacks the morpholine moiety.
Cocaine: A well-known tropane alkaloid with significant biological activity.
Scopolamine: Another tropane alkaloid used for its anticholinergic properties.
Uniqueness
3-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octane is unique due to the presence of the morpholine moiety, which can enhance its solubility and interaction with biological targets. This structural feature distinguishes it from other tropane alkaloids and can lead to different pharmacological profiles .
Properties
Molecular Formula |
C13H24N2O |
---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
4-[2-(8-azabicyclo[3.2.1]octan-3-yl)ethyl]morpholine |
InChI |
InChI=1S/C13H24N2O/c1-2-13-10-11(9-12(1)14-13)3-4-15-5-7-16-8-6-15/h11-14H,1-10H2 |
InChI Key |
BUCJBQKPPPGUTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)CCN3CCOCC3 |
Origin of Product |
United States |
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